N'-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide
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Overview
Description
N’-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide is a complex organic compound with the molecular formula C22H15BrCl2N2O4 This compound is known for its unique chemical structure, which includes bromine, chlorine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 4-bromo-2-chlorophenol with chloroacetic acid to form 4-bromo-2-chlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield the corresponding hydrazide. Finally, the hydrazide is acetylated with 2,2-diphenylacetyl chloride to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N’-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiproliferative agent.
Medicine: Explored for its potential therapeutic effects in treating certain diseases, including cancer.
Mechanism of Action
The mechanism of action of N’-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiproliferative effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-chlorophenoxy)acetylcarbohydrazonoylphenyl 4-chlorobenzoate
- 4-bromo-2-(2-chlorophenoxy)acetylcarbohydrazonoylphenyl 4-methoxybenzoate
- 4-bromo-2-(2-chlorophenoxy)acetylcarbohydrazonoylphenyl 3-phenylacrylate
Uniqueness
N’-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits enhanced antimicrobial and antiproliferative effects, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H18BrClN2O3 |
---|---|
Molecular Weight |
473.7 g/mol |
IUPAC Name |
N'-[2-(4-bromo-2-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide |
InChI |
InChI=1S/C22H18BrClN2O3/c23-17-11-12-19(18(24)13-17)29-14-20(27)25-26-22(28)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,25,27)(H,26,28) |
InChI Key |
OLWZUKQWRPUJJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)COC3=C(C=C(C=C3)Br)Cl |
Origin of Product |
United States |
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